2-((3-Benzyl-6-morpholino-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetonitrile
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Overview
Description
2-((3-Benzyl-6-morpholino-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetonitrile is a complex organic compound with a unique structure that includes a quinazolinone core, a morpholine ring, and a benzyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3-Benzyl-6-morpholino-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetonitrile typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Quinazolinone Core: This step involves the cyclization of an appropriate anthranilic acid derivative with a suitable aldehyde or ketone.
Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction, often using benzyl chloride in the presence of a base.
Morpholine Ring Formation: The morpholine ring is formed through a cyclization reaction involving an amino alcohol and an appropriate electrophile.
Thioacetonitrile Introduction:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
2-((3-Benzyl-6-morpholino-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetonitrile can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-((3-Benzyl-6-morpholino-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetonitrile has several scientific research applications:
Medicinal Chemistry: This compound is being investigated for its potential as a therapeutic agent due to its unique structure and potential biological activity.
Materials Science: Its unique chemical properties make it a candidate for use in the development of new materials with specific properties.
Biological Research: It can be used as a tool compound to study various biological processes and pathways.
Mechanism of Action
The mechanism of action of 2-((3-Benzyl-6-morpholino-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetonitrile is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. These interactions may include binding to enzymes or receptors, modulating their activity, and affecting downstream signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Quinazolinone Derivatives: Compounds with a quinazolinone core, such as 2-phenylquinazolin-4(3H)-one.
Morpholine Derivatives: Compounds containing a morpholine ring, such as morpholine-4-carboxamide.
Thioacetonitrile Derivatives: Compounds with a thioacetonitrile group, such as 2-(methylthio)acetonitrile.
Uniqueness
2-((3-Benzyl-6-morpholino-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetonitrile is unique due to its combination of structural features, which confer specific chemical and biological properties.
Properties
IUPAC Name |
2-(3-benzyl-6-morpholin-4-yl-4-oxoquinazolin-2-yl)sulfanylacetonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O2S/c22-8-13-28-21-23-19-7-6-17(24-9-11-27-12-10-24)14-18(19)20(26)25(21)15-16-4-2-1-3-5-16/h1-7,14H,9-13,15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLEAZKCQARLZQD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC3=C(C=C2)N=C(N(C3=O)CC4=CC=CC=C4)SCC#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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